molecular formula C6H8O5 B6160384 oxolane-3,4-dicarboxylic acid CAS No. 71034-99-6

oxolane-3,4-dicarboxylic acid

Cat. No.: B6160384
CAS No.: 71034-99-6
M. Wt: 160.1
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Description

Oxolane-3,4-dicarboxylic acid: . This compound is characterized by a five-membered ring structure with two carboxylic acid groups attached at the 3 and 4 positions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxolane-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the ring-opening reaction of oxiranes (epoxides) with carboxylic acids, catalyzed by tertiary amines . This reaction typically proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by the activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .

Industrial Production Methods: Industrial production of this compound often involves the use of bio-based synthesis routes to reduce fossil fuel footprints . These methods leverage metabolically engineered microorganisms to convert renewable raw materials into valuable products, bypassing the shortcomings of traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Oxolane-3,4-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s four-membered oxetane ring is particularly prone to ring-opening reactions, which can be catalyzed by acids, bases, or other nucleophiles .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces alcohols or other reduced forms of the compound .

Scientific Research Applications

Oxolane-3,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is utilized in the production of polymers, adhesives, and other industrial materials.

Mechanism of Action

The mechanism by which oxolane-3,4-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive carboxylic acid groups and the strained oxetane ring . These functional groups allow the compound to interact with a wide range of molecular targets and pathways, facilitating its use in diverse applications.

Comparison with Similar Compounds

    Tetrahydrofuran (THF):

    Oxetane: A four-membered cyclic ether that shares the strained ring structure with oxolane-3,4-dicarboxylic acid but differs in its functional groups.

Uniqueness: this compound’s uniqueness lies in its combination of a strained oxetane ring and two reactive carboxylic acid groups. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

CAS No.

71034-99-6

Molecular Formula

C6H8O5

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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